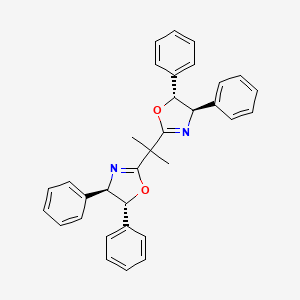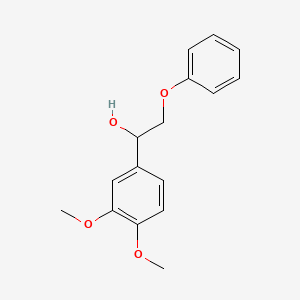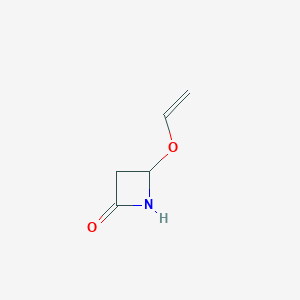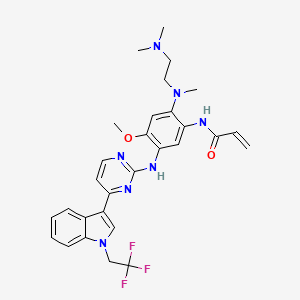
1,1,1-三氟乙基-PEG3-炔丙基
描述
“1,1,1-Trifluoroethyl-PEG3-Propargyl” is a PEG derivative containing a propargyl group and a trifluoroethyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces .
Synthesis Analysis
The propargyl group in “1,1,1-Trifluoroethyl-PEG3-Propargyl” can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of “1,1,1-Trifluoroethyl-PEG3-Propargyl” is C9H13F3O3 . The functional groups present in this compound are Trifluoroethyl and Propargyl .
Chemical Reactions Analysis
The propargyl group in “1,1,1-Trifluoroethyl-PEG3-Propargyl” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Physical And Chemical Properties Analysis
The molecular weight of “1,1,1-Trifluoroethyl-PEG3-Propargyl” is 226.2 g/mol . The elemental analysis shows that it contains C, 47.79; H, 5.79; F, 25.20; O, 21.22 .
科学研究应用
Click Chemistry
The alkyne group in 1,1,1-Trifluoroethyl-PEG3-Propargyl can react with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . This reaction is widely used in the field of bioconjugation, allowing for the attachment of various functional groups or probes to biomolecules.
Protein Modification
The trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG3-Propargyl is used to react with lysine and other primary amine groups in proteins . This allows for the modification of proteins, which can be useful in a variety of research applications, such as studying protein function or creating protein-based therapeutics.
Antibody Modification
Similar to protein modification, the trifluoroethyl group can also react with primary amine groups in antibodies . This can be used to attach various functional groups or probes to antibodies, which can be useful in research applications such as immunoassays or therapeutic antibody development.
Surface Modification
The trifluoroethyl group can react with primary amine groups on various surfaces . This can be used to modify the properties of these surfaces, which can be useful in a variety of research applications, such as creating surfaces with specific binding properties or altering the properties of biomaterials.
Drug Delivery
The hydrophilic PEG spacer in 1,1,1-Trifluoroethyl-PEG3-Propargyl can increase solubility in aqueous media . This property can be exploited in drug delivery applications, where increasing the solubility of a drug can improve its bioavailability.
Bioconjugation
The presence of both an alkyne group and a trifluoroethyl group allows for dual bioconjugation . This means that two different biomolecules or functional groups can be attached to the 1,1,1-Trifluoroethyl-PEG3-Propargyl molecule, which can be useful in creating complex bioconjugates for research applications.
作用机制
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG3-Propargyl are azide compounds or biomolecules and lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .
Mode of Action
1,1,1-Trifluoroethyl-PEG3-Propargyl is a heterobifunctional reagent with an alkyne group and a trifluoroethyl group. The alkyne group reacts with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .
Biochemical Pathways
The biochemical pathways affected by 1,1,1-Trifluoroethyl-PEG3-Propargyl involve the formation of a stable triazole linkage through copper-catalyzed Click Chemistry . This reaction can modify proteins, antibodies, and other molecules and surfaces, potentially affecting their function and interactions .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG3-Propargyl is the formation of a stable triazole linkage with azide compounds or biomolecules, and the reaction with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . This can lead to the modification of these targets, potentially altering their function and interactions.
Action Environment
The action of 1,1,1-Trifluoroethyl-PEG3-Propargyl is influenced by the presence of copper, which catalyzes the Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment .
安全和危害
“1,1,1-Trifluoroethyl-PEG3-Propargyl” is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
未来方向
属性
IUPAC Name |
3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILROVSZUWJRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG3-Propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)










